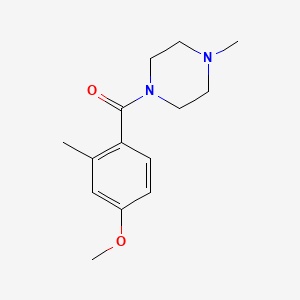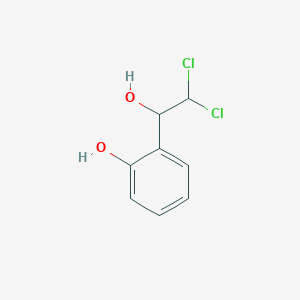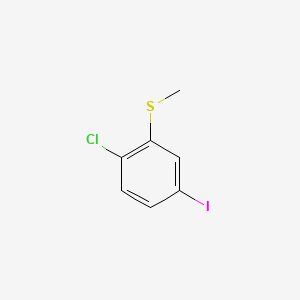
(2-Chloro-5-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6ClIS It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-iodophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-5-iodophenol with methylthiolating agents under controlled conditions. One common method is the reaction of 2-chloro-5-iodophenol with methylthiolate in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (2-Chloro-5-iodophenyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated products or modified methylthio derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-Chloro-5-iodophenyl)(methyl)sulfane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: In biological research, this compound can be used to study the effects of halogenated and sulfur-containing organic molecules on biological systems. It may also be used in the development of new biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The unique structure of this compound may provide insights into the design of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
(2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(2-Chloro-5-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.
(2-Chloro-5-fluorophenyl)(methyl)sulfane: Similar structure but with fluorine instead of iodine.
Uniqueness: (2-Chloro-5-iodophenyl)(methyl)sulfane is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The combination of halogen and sulfur functional groups provides a distinct set of chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C7H6ClIS |
|---|---|
Peso molecular |
284.55 g/mol |
Nombre IUPAC |
1-chloro-4-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
Clave InChI |
ZOKCJCQCKXPJFG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


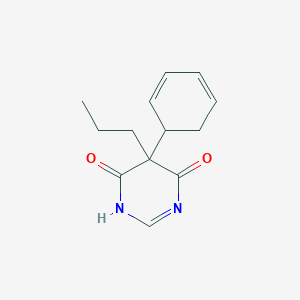
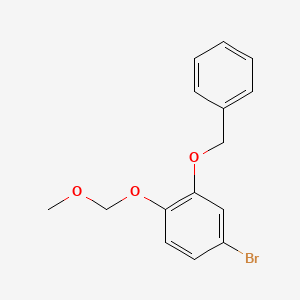
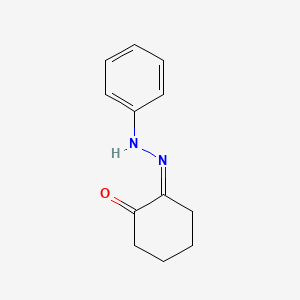
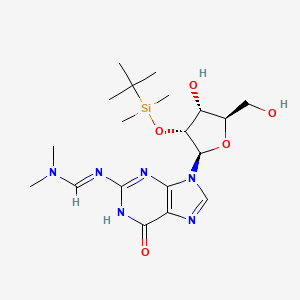

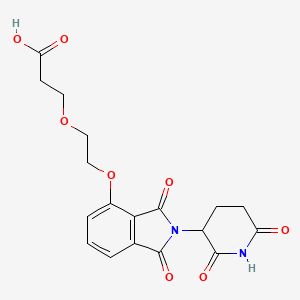
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

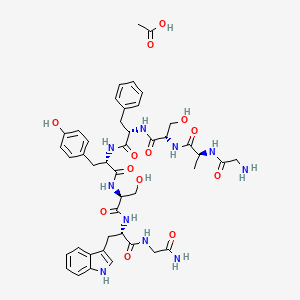
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
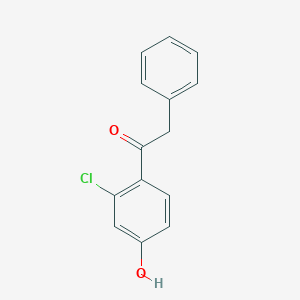
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
